molecular formula C35H54O13 B13914152 corchorusoside C CAS No. 210637-17-5

corchorusoside C

Cat. No.: B13914152
CAS No.: 210637-17-5
M. Wt: 682.8 g/mol
InChI Key: ZOSJMTBTUZXPSR-MGSYXVBGSA-N
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Description

Corchorusoside C is a cardenolide compound isolated from the plant Streptocaulon juventas. It has garnered significant attention due to its potential therapeutic applications, particularly in the field of cancer research. This compound has been studied for its ability to modulate various molecular pathways, making it a promising candidate for further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of corchorusoside C involves several steps, starting from naturally occurring precursors. The detailed synthetic routes and reaction conditions are often proprietary and specific to the research laboratories conducting the synthesis. general methods involve the extraction of the compound from Streptocaulon juventas, followed by purification using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is not widely established due to its complex structure and the challenges associated with large-scale synthesis. Most of the available compound is obtained through extraction from natural sources, followed by rigorous purification processes to ensure the desired purity and activity .

Chemical Reactions Analysis

Types of Reactions

Corchorusoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives with altered biological activity, while reduction reactions can produce reduced forms of the compound with different pharmacological properties .

Mechanism of Action

Corchorusoside C exerts its effects by modulating various molecular targets and pathways. It has been shown to inhibit the expression of IKKα and NF-κB p65 in TNF-α induced zebrafish and inhibit the expression of NIK in vitro. Additionally, it increases the protein expression levels of XRCC-1 and decreases p53 in DU-145 cells. The compound also affects the activity of caspase-1 and the protein expression levels of IL-18 .

Comparison with Similar Compounds

Corchorusoside C is unique among cardenolides due to its specific molecular structure and the pathways it targets. Similar compounds include digoxin, paclitaxel, cisplatin, and camptothecin. this compound has shown a more favorable toxicity profile in zebrafish compared to these analogs, making it a promising candidate for further research .

Properties

CAS No.

210637-17-5

Molecular Formula

C35H54O13

Molecular Weight

682.8 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C35H54O13/c1-17-30(48-31-29(41)28(40)27(39)24(15-36)47-31)23(37)13-26(45-17)46-19-4-8-32(2)21-5-9-33(3)20(18-12-25(38)44-16-18)7-11-35(33,43)22(21)6-10-34(32,42)14-19/h12,17,19-24,26-31,36-37,39-43H,4-11,13-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33-,34+,35+/m1/s1

InChI Key

ZOSJMTBTUZXPSR-MGSYXVBGSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

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